3-(3-Bromo-3-butenyl)benzoic acid is an organic compound characterized by its unique structure that includes a bromine atom and an unsaturated butenyl group attached to a benzoic acid moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical reactions involving brominated and unsaturated compounds. It serves as an important intermediate in the production of more complex organic molecules.
3-(3-Bromo-3-butenyl)benzoic acid is classified as an α,β-unsaturated carboxylic acid due to the presence of both a carboxylic acid functional group and a double bond in its structure. Its molecular formula is , with a molecular weight of approximately 255.11 g/mol.
The synthesis of 3-(3-bromo-3-butenyl)benzoic acid can be achieved through several methods, including:
One common approach involves starting with benzoic acid, followed by a bromination step to introduce the bromine atom at the desired position on the aromatic ring. Subsequently, the butenyl group can be introduced via a nucleophilic substitution reaction or through coupling reactions with alkenes.
The molecular structure of 3-(3-bromo-3-butenyl)benzoic acid features:
3-(3-Bromo-3-butenyl)benzoic acid can participate in various chemical reactions, including:
These reactions can be facilitated under specific conditions such as temperature, solvent choice, and presence of catalysts, which influence the yield and selectivity of the desired products.
The mechanism of action for 3-(3-bromo-3-butenyl)benzoic acid primarily involves its reactivity due to the electrophilic nature of both the bromine atom and the double bond in the butenyl group.
The reactivity patterns are influenced by sterics and electronics of substituents on the aromatic ring and the unsaturation present in the butenyl chain.
3-(3-Bromo-3-butenyl)benzoic acid is utilized in various fields:
The versatility of this compound makes it significant in both academic research and industrial applications, highlighting its importance in advancing chemical science and technology.
3-(3-Bromo-3-butenyl)benzoic acid (CAS: 732249-31-9, C₁₁H₁₁BrO₂) features a bromoalkenyl chain appended to a benzoic acid core, serving as a versatile intermediate in medicinal chemistry. Its synthesis typically exploits transition metal-catalyzed cross-coupling reactions and regioselective bromination. A common approach involves Suzuki-Miyaura coupling between 3-bromobenzoic acid derivatives and alkenylboronic esters, followed by electrophilic bromination of the terminal alkene. For example, palladium-catalyzed coupling of 3-vinylbenzoate with (3-butenyl)boronic acid yields 3-(3-butenyl)benzoate, which undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) to install the bromoalkene moiety [7]. Alternative routes leverage gem-difluoroalkene chemistry via Ramberg-Bäcklund rearrangements of alkyltriflones, though this requires additional deoxyfluorination steps [6].
Regioselectivity challenges arise during bromination due to potential overbromination or diene formation. Optimized conditions employ radical inhibitors (e.g., TEMPO) and low temperatures (0°C) to suppress side reactions. Copper-catalyzed methods enable direct C(sp²)–Br activation for coupling with alkenyl halides, as demonstrated in large-scale protocols for analogous bromoalkenyl aromatics [6]. Post-coupling hydrolysis of ester-protected intermediates (e.g., methyl ester) yields the free benzoic acid.
Table 1: Comparative Efficiency of Bromination Agents for 3-(3-Butenyl)benzoate
Bromination Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
NBS | CCl₄ | 0 | 2 | 78 | >95:5 |
Br₂/Pyridine | DCM | -10 | 1.5 | 85 | >98:2 |
Br₂ | AcOH | 25 | 0.5 | 62 | 85:15 |
The benzoic acid moiety in this compound serves as a prime candidate for bioisosteric replacement to enhance metabolic stability or modulate physicochemical properties. Classical bioisosteres include heterocycles like 1,2,3-triazole, oxadiazole, and tetrazole, which mimic the carboxylic acid’s hydrogen-bonding capacity and pKₐ while resisting enzymatic hydrolysis. For instance, tetrazole analogs (e.g., 5-(3-bromo-3-butenyl)-1H-benzo[d]tetrazole) retain the planar geometry and acidity (pKₐ ~4.5–4.9) of benzoic acid (pKₐ ~4.2) but exhibit superior membrane permeability due to increased lipophilicity (clogP +0.8) [4] [10]. Nonclassical bioisosteres such as squaric acid or 3-hydroxycyclobut-3-ene-1,2-dione offer isosteric spatial matching but require synthetic tailoring to accommodate the bromoalkenyl chain.
Spirocyclic scaffolds like spiro[3.3]hept-5-ene carboxylic acid—a saturated C(sp³)-rich bioisostere—can replace the phenyl ring while reducing metabolic liabilities. This moiety extends the carboxylic acid vector and minimizes flexibility, as validated in HIV maturation inhibitors where it emulated benzoic acid’s potency and pharmacokinetics [8]. Synthesis involves Rh(II)-catalyzed O–H insertion of diazoarylidene succinimides with propiolic acids, followed by base-promoted cyclization [9].
Table 2: Bioisosteric Replacements for Benzoic Acid in 3-(3-Bromo-3-butenyl)benzoic Acid
Bioisostere Class | Example Scaffold | Key Advantage | Synthetic Accessibility |
---|---|---|---|
Classical (tetrazole) | Tetrazol-1-ylbenzyl | Enhanced metabolic stability | Moderate (click chemistry) |
Nonclassical (spirocycle) | Spiro[3.3]hept-5-ene carboxylic | Reduced flexibility; improved solubility | Low (multi-step catalysis) |
Heterocyclic (oxadiazole) | 1,3,4-Oxadiazol-2-yl | Similar H-bonding profile; tunable lipophilicity | High |
Retro-bioisosterism—the systematic deconstruction of successful bioisosteres to guide novel analog design—enables strategic optimization of 3-(3-bromo-3-butenyl)benzoic acid derivatives. This approach analyzes topological similarities between bioisosteres and parent fragments to identify conserved pharmacophoric elements. For example, tetrazole-based replacements in anti-cancer agents (e.g., N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide) demonstrated enhanced cytotoxicity over triazole analogs, highlighting the critical role of acidic proton geometry [10]. By retro-analyzing such successes, medicinal chemists can prioritize tetrazole or oxadiazole bioisosteres for the benzoic acid group in new derivatives.
Similarly, cubane or bicyclo[1.1.1]pentane (BCP) carboxylic acids—validated as phenyl bioisosteres in drugs like GSK3532795—offer insights into steric and electronic requirements. BCP’s bridgehead distance (2.5 Å) mirrors para-substituted benzenes (2.7 Å), making it suitable for derivatives requiring rigidified vectors. Applying this retro-bioisosteric knowledge, 3-(3-bromo-3-butenyl)benzoic acid can be redesigned as 3-(3-bromo-3-butenyl)-BCP-carboxylic acid to reduce CYP450-mediated metabolism while retaining potency [5] [8].
Table 3: Retro-Bioisosteric Analysis of Benzoic Acid Replacements
Bioisostere | Topological Match to Benzoic Acid | Key Property Improvement | Clinical Validation |
---|---|---|---|
Tetrazole | High (planar acidity) | Metabolic stability; logD reduction | Anti-cancer leads [10] |
Spiro[3.3]hept-5-ene acid | Moderate (3D projection) | Solubility; reduced ring oxidation | HIV maturation inhibitors [8] |
Bicyclo[1.1.1]pentane acid | High (vector distance) | Lipophilicity; membrane permeability | γ-Secretase inhibitors [5] |
Compound Index Table
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7